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Compound of Interest

Compound Name:
methyl 3-hydroxy-2-

methoxypropanoate

CAS No.: 130427-16-6

Cat. No.: B6238009

Get Quote

Synonyms, Synthesis, and Structural Identification

Executive Summary
Methyl 2-methoxy-3-hydroxypropionate (CAS: 130427-16-6) is a specialized chiral building

block used in the synthesis of complex pharmaceutical intermediates, particularly for

nucleoside analogs and polyketide-derived drugs.[1] It is structurally characterized by a

propionate backbone with a methoxy group at the

-position (C2) and a hydroxyl group at the

-position (C3).

Critical Distinction: Researchers must distinguish this compound from its regioisomer, Methyl 3-

methoxy-2-hydroxypropionate (CAS: 54927-70-7), which is more commonly encountered as a

derivative of serine or glyceric acid. Confusing these two isomers can lead to failed convergent

synthesis steps due to orthogonal reactivity at the C2 and C3 positions.
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Chemical Identity & Synonyms
Precise nomenclature is vital for sourcing and database verification. The table below

consolidates the authoritative identifiers for the target compound.

Table 1: Chemical Identifiers
Identifier Type Value Notes

Common Name
Methyl 2-methoxy-3-

hydroxypropionate
Target Compound

IUPAC Name
Methyl 3-hydroxy-2-

methoxypropanoate
Preferred IUPAC

CAS Registry Number 130427-16-6 Racemic / Unspecified

Isomer CAS (Regio) 54927-70-7
Methyl 2-hydroxy-3-

methoxypropanoate (Caution)

Molecular Formula

C

H

O

MW: 134.13 g/mol

SMILES COC(=O)C(CO)OC

InChI Key
ATCCIZURPPEVIZ-

UHFFFAOYSA-N
(Example for racemate)

Synonym List for Database Searching
Systematic: Propanoic acid, 3-hydroxy-2-methoxy-, methyl ester[1][2][3][4][5]

Inverted: 2-Methoxy-3-hydroxypropionic acid methyl ester

Derivative-based: Methyl 2-O-methylglycerate (Note: "Glycerate" implies 2,3-dihydroxy; 2-O-

methyl specifies the position).

Structural Analysis & Isomerism
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The reactivity of methyl 2-methoxy-3-hydroxypropionate is defined by the electronic

environment of its functional groups.

C2 (Alpha) Position: The methoxy group is an electron-donating group by resonance but

withdrawing by induction. It stabilizes the

-proton less than a hydroxyl group would, making racemization slightly slower than in the 2-
hydroxy analog.

C3 (Beta) Position: The primary hydroxyl group is sterically unhindered, making it a prime

target for chain extension (e.g., Appel reaction, Tosylation, or Mitsunobu coupling).

Visualizing the Isomers
The following diagram illustrates the structural difference between the target compound and its

common isomer.

Target: Methyl 2-methoxy-3-hydroxypropionate
(C2=OMe, C3=OH)
CAS: 130427-16-6

Isomer: Methyl 2-hydroxy-3-methoxypropionate
(C2=OH, C3=OMe)
CAS: 54927-70-7

Regioisomers
(Distinct Reactivity)

Precursor: Methyl 2-methoxyacrylate Hydroboration/Oxidation

Precursor: Serine / Glycerate Standard Methylation

Click to download full resolution via product page

Figure 1: Structural comparison of the target 2-methoxy compound versus the 3-methoxy

isomer, highlighting distinct synthetic origins.

Synthesis Methodologies
Two primary routes exist for synthesizing Methyl 2-methoxy-3-hydroxypropionate. The choice

depends on the required stereochemistry (Enantiopure vs. Racemic).

Route A: Selective Alkylation (Chiral Pool Strategy)
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This route is preferred when a specific enantiomer (e.g., from L-Serine or D-Tartaric acid

derived glycerates) is required. It uses a protection-deprotection strategy to target the

secondary alcohol.

Protocol:

Starting Material: Methyl (S)-2,3-dihydroxypropanoate (Methyl Glycerate).

Step 1 (Protection): Selective protection of the primary C3-hydroxyl using a bulky silyl ether

(TBDMS-Cl) or Trityl chloride (Trt-Cl).

Reagents: TBDMS-Cl, Imidazole, DCM, 0°C.

Mechanism:[1][3][4][6][7] Steric hindrance directs protection to the primary alcohol.

Step 2 (Methylation): Alkylation of the remaining C2-hydroxyl.

Reagents: MeI (Methyl Iodide), Ag

O (Silver Oxide) or NaH (Sodium Hydride).

Note: Ag

O is preferred to prevent racemization at the chiral center.

Step 3 (Deprotection): Removal of the C3 protecting group.

Reagents: TBAF (for TBDMS) or dilute HCl/MeOH.

Result: Methyl (S)-2-methoxy-3-hydroxypropionate.

Route B: Hydroboration of 2-Methoxyacrylate
(Scalable/Racemic)
For large-scale applications where chirality is induced later or not required, hydroboration offers

a direct 2-step sequence.

Protocol:
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Starting Material: Methyl 2-methoxyacrylate.

Step 1 (Hydroboration): Treatment with BH

·THF. Boron adds to the less hindered C3 position.

Step 2 (Oxidation): Workup with H

O

/ NaOH.

Result: Methyl 2-methoxy-3-hydroxypropionate.

Synthesis Workflow Diagram
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Start: Methyl Glycerate
(2,3-dihydroxy)

1. Selective Protection (C3)
(TBDMS-Cl / Imidazole)

Intermediate:
Methyl 3-(TBDMS-oxy)-2-hydroxypropionate

2. O-Methylation (C2)
(MeI / Ag2O)

Intermediate:
Methyl 3-(TBDMS-oxy)-2-methoxypropionate

3. Deprotection
(TBAF or Acid)

Final Product:
Methyl 2-methoxy-3-hydroxypropionate

Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow using the protection-deprotection strategy for high

regioselectivity.

Analytical Characterization
To validate the synthesis, researchers must confirm the position of the methoxy group.

NMR Expectations (1H NMR in CDCl )
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Methoxy (C2-OMe): Singlet,

3.4 – 3.5 ppm.

Ester Methyl (COOMe): Singlet,

3.7 – 3.8 ppm.

C2-H (Methine): Doublet of doublets (coupling with C3 protons),

3.9 – 4.1 ppm.

C3-H (Methylene): Multiplet,

3.6 – 3.8 ppm.

Diagnostic: If the product were the 3-methoxy isomer, the C3 protons would shift downfield

(due to OMe attachment) and appear as a distinct singlet or AB system closer to 3.5 ppm,

while the C2 proton (attached to OH) would shift upfield relative to the OMe analog.

Applications in Drug Development
Chiral Auxiliaries: The 2-methoxy group provides a rigidifying effect in the backbone of

peptidomimetics, often used to inhibit proteases.

Nucleoside Synthesis: Used as a C3-fragment donor in the synthesis of acyclic nucleoside

phosphonates (antivirals).

Polyketide Fragments: Serves as a building block for macrolide antibiotics where specific

methoxy/hydroxy patterns are required for biological activity.

References
Sigma-Aldrich.Methyl (R)-(-)-3-hydroxy-2-methylpropionate Product Sheet. (Note: Cited for

structural analog comparison and handling safety).
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BLD Pharm.Product Catalog: Methyl 3-hydroxy-2-methoxypropanoate. Accessed 2025.[5]

BenchChem.Synthesis of Propanoic Acid Derivatives: Technical Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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